molecular formula C7H10N2O B1425873 4-methoxy-N-methylpyridin-2-amine CAS No. 1104455-24-4

4-methoxy-N-methylpyridin-2-amine

Cat. No.: B1425873
CAS No.: 1104455-24-4
M. Wt: 138.17 g/mol
InChI Key: SMTQFLZEYWPDEZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .


Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in toluene at 120℃ for 3 hours . The reaction mixture is then filtered off and washed thoroughly with dichloromethane. The filtrate is concentrated to dryness and purified by flash chromatography on silica gel eluting with 1 to 4% methanol in DCM .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 138.17 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

Methylation of Tertiary Amines

A study by (Sheverdov et al., 2018) describes a new method for methylating tertiary amines, including pyridine and 2-methylpyridine, to quaternary ammonium compounds. This process utilizes ethene-1,1,2,2-tetracarbonitrile and methanol, leading to the synthesis of substituted-methylpyridinium compounds.

Palladium-Catalyzed Hydrolysis

The work by (Ahmad et al., 2019) focuses on the palladium-catalyzed hydrolysis of imines, including those derived from 4-methylpyridin-2-amine. The study uses density functional theory calculations to provide insight into the mechanism of transition metal-catalyzed hydrolysis of imines.

Tautomerism Studies

Research by (Ebead et al., 2007) investigates the tautomerism of acridin-9-amines substituted at the exocyclic nitrogen atom, including N-(5-methylpyridin-2-yl)acridin-9-amine. The study explores the stability of imino and amino tautomers in different states, providing insights into their spectral properties and potential applications.

Corrosion Inhibition

A study by (Mert et al., 2014) examines the effect of 2-amino-4-methylpyridine on the corrosion behavior of mild steel. The research highlights the physical adsorption of the compound on the steel surface and its effectiveness as a corrosion inhibitor.

Structural Analysis of Stilbazole Derivatives

(Antony et al., 2018) studied the crystal structures of stilbazole derivatives, including those with a methyl group attached to the pyridine ring N atom. The research provides detailed insights into the molecular structures of these compounds.

Synthesis of 2-Substituted 4-Pyridylpropionates

In (Adger et al., 1988), the focus is on synthesizing methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in the synthesis of certain antagonists. The study highlights the alkylation of 2-methoxy-4-methylpyridine, showcasing its relevance in medicinal chemistry.

Synthesis of Furopyridines

Research by (Арустамова & Пивень, 2013) details the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridines, starting from amination or hydrazination of pyridine derivatives. The study contributes to the understanding of heterocyclic chemistry and synthesis methods.

Antimalarial Potential

(Barlin & Tan, 1984) investigated the antimalarial activity of N4-substituted 2-methoxy-1,5-naphthyridin-4-amines, synthesized from ethyl 3-aminopyridine-2-carboxylate. The study explored their potential compared to established antimalarial drugs.

Electrocatalysis and Electronic Coupling

The study by (Li et al., 2018) focuses on the electrochemistry and electronic coupling of terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes, including those with methoxy substituents. The research contributes to the understanding of electron transfer and electrocatalytic properties of these compounds.

Monoamine Oxidase Inhibition

(Ferguson & Keller, 1975) examined the monoamine oxidase inhibiting activity of a series of compounds, including 4-methoxy-beta-hydroxyphenethylamine derivatives. The study provides insights into their pharmacological potential and dose-dependent activity.

Malonation of Nitropyridines

In (Gruber, 1953), the focus is on the malonation of substituted nitropyridines, including 4-methoxy-3-nitropyridine. The study contributes to the field of organic synthesis and chemical transformations.

Safety and Hazards

The safety information for 4-Methoxy-N-methylpyridin-2-amine indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-methoxy-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-7-5-6(10-2)3-4-9-7/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQFLZEYWPDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104455-24-4
Record name 4-methoxy-N-methylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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